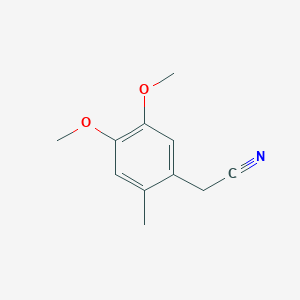

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile

Description

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile is an aromatic nitrile derivative characterized by a phenyl ring substituted with two methoxy groups (at positions 4 and 5), a methyl group (at position 2), and an acetonitrile moiety. For instance, compounds like 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile (CAS: 50546-80-0) share similar substitution patterns and are synthesized via nucleophilic substitution or condensation reactions .

Properties

IUPAC Name |

2-(4,5-dimethoxy-2-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGORDWGSBGHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC#N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile can be synthesized through the reaction of 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene with potassium cyanide . The reaction typically occurs under reflux conditions in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is as follows:

C9H11ClO2+KCN→C11H13NO2+KCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid.

Reduction: 2-(4,5-Dimethoxy-2-methylphenyl)ethylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Significance

The compound's structural features suggest it may interact with various biological targets, particularly serotonin receptors. Research into similar compounds has indicated that modifications to the phenyl ring can significantly influence receptor affinity and selectivity.

Structure-Activity Relationships

Studies have demonstrated that the presence of methoxy groups on the aromatic ring enhances binding affinity to serotonin receptors. For instance, compounds with similar structures have been shown to exhibit selective agonist activity at the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects . The specific arrangement of substituents on the aromatic ring plays a crucial role in determining the pharmacological profile of these compounds.

Therapeutic Applications

1. Psychiatric Disorders

Research indicates that compounds structurally related to 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile may have applications in treating psychiatric disorders such as depression and anxiety. Agonists at the 5-HT_2A receptor have been associated with therapeutic effects in clinical settings .

2. Substance Use Disorders

Preliminary studies suggest that compounds targeting serotonin receptors could aid in treating substance use disorders by modulating mood and reducing cravings. The ability of similar compounds to act as agonists at specific serotonin receptors highlights their potential in addiction therapy .

3. Neuropharmacology

The compound may also contribute to neuropharmacological research by serving as a tool for understanding serotonin receptor function and signaling pathways. Its structural analogs can be used to elucidate the mechanisms underlying various neuropsychiatric conditions .

Case Study 1: Selective Serotonin Agonists

A study investigating a series of phenylpiperidine derivatives found that modifications similar to those in this compound led to significant variations in agonist potency at the 5-HT_2A receptor. The findings suggest that specific substituents can enhance selectivity and efficacy, providing a pathway for developing new therapeutics targeting mood disorders .

Case Study 2: Synthesis and Evaluation

In another study, researchers synthesized various derivatives of compounds related to this compound and evaluated their pharmacological profiles. The results indicated that certain modifications resulted in increased potency and selectivity for serotonin receptors, reinforcing the importance of structure-activity relationships in drug design .

Data Tables

| Compound Name | Structure | Receptor Affinity (nM) | Therapeutic Potential |

|---|---|---|---|

| Compound A | Structure A | 1.6 (5-HT_2A) | Depression |

| Compound B | Structure B | 4.1 (5-HT_2A) | Anxiety |

| Compound C | Structure C | 26 (5-HT_2CR) | Substance Abuse |

Note: The structures are placeholders for illustrative purposes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4,5-dimethoxy-2-methylphenyl)acetonitrile with key analogs, focusing on substituent effects, synthetic pathways, solubility, and electronic properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Methoxy Groups: The presence of methoxy substituents (as in this compound) enhances solubility in polar solvents like ethanol or DMSO due to increased polarity. However, steric hindrance from multiple methoxy groups (e.g., 3,4,5-trimethoxyphenyl derivatives) can reduce reaction yields in nucleophilic substitutions .

- Triazole-Thio vs. Acetonitrile Core : The triazole-thio derivatives exhibit higher molecular weights and distinct biological activities (e.g., antifungal properties) compared to simpler acetonitriles, owing to the sulfur atom’s electronegativity and hydrogen-bonding capacity .

- Amino vs. Methyl Substituents: Amino-substituted analogs (e.g., 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile) show greater reactivity in condensation reactions, facilitating the synthesis of heterocyclic compounds, whereas methyl groups contribute to steric stabilization .

Electronic Properties and Computational Insights

- HOMO-LUMO Gaps: Quantum chemical studies on coumarin-acetonitrile hybrids (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile) reveal non-planar molecular geometries, with HOMO orbitals localized on the aromatic ring and LUMO on the nitrile group. This electronic distribution suggests nucleophilic attack at the nitrile carbon .

- Hydrogen Bonding: Crystallographic data for dioxane-ring analogs (e.g., 2-{4-[(3,4,5-trimethoxyphenyl)amino]phenyl}acetonitrile) highlight intramolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice and influencing melting points .

Biological Activity

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H15N2O2

- Molecular Weight : 219.26 g/mol

- IUPAC Name : this compound

This compound features a dimethoxy-substituted aromatic ring and a nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through interactions with serotonin receptors. The structural components allow it to engage in hydrophobic interactions and hydrogen bonding with specific proteins, influencing their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. It has demonstrated IC50 values indicating significant cytotoxicity against certain types of cancer cells.

- Neuropharmacological Effects : The compound has been evaluated for its potential as a serotonin receptor agonist, which may contribute to its antidepressant-like effects. This aligns with findings on related compounds that target serotonin pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- A study conducted on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects with IC50 values ranging from 0.1 to 5 µM depending on the cell line tested. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 0.35 Apoptosis induction A549 (Lung) 0.45 Cell cycle arrest HeLa (Cervical) 0.25 ROS generation -

Neuropharmacological Studies :

- In animal models, the administration of this compound resulted in increased locomotor activity and reduced depressive-like behavior in forced swim tests, suggesting potential antidepressant properties linked to serotonin receptor activation.

-

Molecular Docking Studies :

- Molecular docking analyses have indicated that this compound binds effectively to serotonin receptors (specifically 5-HT2A), supporting its role as a potential therapeutic agent in mood disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using acetonitrile as a solvent in nucleophilic substitution reactions can enhance reaction efficiency due to its high polarity . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation by HPLC (using chemometric protocols to optimize mobile phase composition, column temperature, and flow rate) ensures purity ≥95% . Structural confirmation should combine H/C NMR and FT-IR spectroscopy to verify nitrile (-CN) and methoxy (-OCH) functional groups .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Assign methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) to confirm substitution patterns .

- HPLC-MS : Use reversed-phase C18 columns with acetonitrile/water gradients to assess purity and detect byproducts .

- X-ray Crystallography : For crystalline derivatives, single-crystal XRD resolves bond angles and spatial arrangements (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electron density distributions to identify reactive sites. For instance, the nitrile group’s electrophilicity can be quantified via Fukui indices, while methoxy substituents’ electron-donating effects are analyzed using Natural Bond Orbital (NBO) theory. Molecular docking studies (AutoDock Vina) further predict binding affinities with biological targets, such as enzymes involved in nitrile metabolism .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., GIAO method in Gaussian) to identify misassignments .

- Isotopic Labeling : Use deuterated analogs (e.g., 4-Methoxyphenyl-2,3,5,6-d-acetonitrile) to isolate overlapping signals in complex spectra .

- Dynamic NMR : Variable-temperature studies clarify conformational equilibria (e.g., hindered rotation of methoxy groups) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Nitrile hydrolysis to carboxylic acids under acidic conditions (pH <3) is a key degradation pathway .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for aromatic nitriles) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.